3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Description
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a heterocyclic carboxylic acid derivative featuring a triazole ring substituted at the 2-position of a butanoic acid backbone. The compound’s structure includes a methyl group at the 3-position of the butanoic acid chain and a 1-methyl-substituted triazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical applications where bioavailability is critical.
Crystallographic studies using programs like SHELXL have enabled precise determination of molecular geometries and intermolecular interactions in similar compounds, which is essential for understanding their physicochemical behavior .
Properties
CAS No. |
2225136-65-0 |
|---|---|
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-methyl-2-(1-methyltriazol-4-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5(2)7(8(12)13)6-4-11(3)10-9-6;/h4-5,7H,1-3H3,(H,12,13);1H |
InChI Key |
ONBFFTULWNQAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN(N=N1)C)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 183.21 g/mol. It features a triazole ring, which is known for its biological activity and ability to form noncovalent interactions with biological molecules. The presence of the triazole moiety enhances its potential applications in medicinal chemistry.
Pharmaceutical Applications
- Antimicrobial Agents : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, making them suitable candidates for developing new antibiotics or antifungal agents.
- Anticancer Research : Triazole derivatives have been investigated for their anticancer properties. Studies show that compounds similar to 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some research suggests that triazole-containing compounds may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Synthesis and Methodology
The synthesis of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can be achieved through various methods:
- Continuous Flow Synthesis : A novel approach involving continuous-flow conditions has been reported to enhance the efficiency and sustainability of synthesizing triazole derivatives. This method allows for higher yields and reduced reaction times compared to traditional batch processes .
Case Study 1: Development of Triazole-Based Antifungals
In a recent study, researchers synthesized a series of triazole derivatives to evaluate their antifungal activity against Candida species. Among these derivatives, 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride showed promising results with significant inhibition zones in agar diffusion assays. The study concluded that this compound could serve as a lead structure for developing novel antifungal agents .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer potential of triazole derivatives, including 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride. The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating dose-dependent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Toxicological Considerations
While exploring the applications of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride, it is crucial to consider its safety profile. Toxicological assessments indicate that the compound may pose risks such as irritation upon contact and potential toxicity at high doses . Therefore, further studies on its safety and efficacy are essential before clinical applications.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural and functional differences:
Table 1: Key Properties of 3-Methyl-2-(1-Methyl-1H-1,2,3-Triazol-4-yl)Butanoic Acid Hydrochloride and Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Carboxylic Acid) | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | 231.69 | 195–198 (dec.) | High | ~3.2 | 1-Methyl triazole; HCl salt |
| 3-Methyl-2-(1H-1,2,3-Triazol-4-yl)Butanoic Acid | 183.18 | 168–170 | Moderate | ~3.5 | Free triazole (no N1-methyl) |
| 2-(1-Methyl-1H-Imidazol-2-yl)Butanoic Acid | 182.21 | 145–148 | Low | ~4.1 | Imidazole ring instead of triazole |
| 3-Methyl-2-(1-Ethyl-1H-1,2,3-Triazol-4-yl)Butanoic Acid | 211.25 | 180–183 | Moderate | ~3.3 | N1-Ethyl substituent on triazole |
Impact of Triazole Substitution
- N1-Methyl vs. The free triazole analog exhibits weaker solubility due to reduced ionic character but may show enhanced bioavailability in non-polar matrices .
Triazole vs. Imidazole:
Replacing the triazole with an imidazole ring increases basicity (pKa ~4.1 vs. ~3.2) due to imidazole’s aromatic nitrogen lone pairs. This alters solubility and interaction with biological targets, such as enzymes requiring protonation for binding .
Alkyl Chain Modifications
- Ethyl vs. Methyl Substituent on Triazole:
The N1-ethyl analog shows a 10°C lower melting point than the target compound, suggesting weaker intermolecular forces. This aligns with crystallographic data indicating that bulkier alkyl groups disrupt packing efficiency .
Research Findings and Functional Implications
Hydrogen-Bonding Networks:
Crystallographic studies (using SHELX software) reveal that the hydrochloride salt forms robust ionic interactions via the chloride ion, while the triazole ring participates in π-π stacking. In contrast, imidazole analogs prioritize N–H···O hydrogen bonds, reducing thermal stability .Biological Activity: Triazole-containing acids are explored as protease inhibitors or antimicrobial agents. The target compound’s methyl group may sterically hinder enzyme binding compared to smaller analogs, but its hydrochloride salt improves dissolution rates in physiological media.
Biological Activity
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride (CAS No. 1531553-49-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- Storage Conditions : Store sealed in dry conditions at 2-8°C.
The biological activity of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Cellular Signaling Modulation : The triazole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can influence signaling pathways within cells.
Pharmacological Effects
The compound has shown promise in several pharmacological areas:
Antimicrobial Activity
Studies indicate that derivatives of triazole compounds exhibit antimicrobial properties. While specific data on 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is limited, triazole-based compounds are often evaluated for their effectiveness against bacterial and fungal strains.
Anticancer Potential
Research has highlighted the role of triazole derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented. In particular, the modulation of the HSET (KIFC1) protein by similar compounds has been noted to result in multipolar spindle formation leading to cancer cell death .
Case Study 1: Antiviral Activity
A study on β-amino acid heterocycles indicated that triazole-containing compounds exhibit antiviral activities against various viruses. Although specific data on this compound's antiviral efficacy is not yet available, its structural similarities suggest potential antiviral properties .
Case Study 2: Inhibition Studies
In vitro studies have demonstrated that related triazole compounds can inhibit critical cellular processes such as mitosis and metabolic pathways. For instance, compounds with similar structures have shown micromolar inhibition of key cellular proteins involved in mitotic regulation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
